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Compound of Interest

Compound Name:
Methyl 3,4-dimethoxy-5-

nitrobenzoate

CAS No.: 148546-84-3

Cat. No.: B2798098

Get Quote

Executive Summary & Strategic Analysis
The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (Target 3) presents a classic

regioselectivity challenge in aromatic substitution.

The Regioselectivity Trap: Direct nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate)

is NOT recommended. The activating influence of the 3-methoxy group strongly directs the

electrophile to the 6-position (ortho to the ester), yielding the undesired methyl 2-nitro-4,5-

dimethoxybenzoate as the major product.

The Solution: To secure the nitro group at the 5-position (meta to the ester), we must utilize the

stronger directing power of a phenol. This protocol employs a two-step sequence starting from

methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). The free phenolic hydroxyl group at

position 4 directs nitration exclusively to the ortho-position (C5). Subsequent

-methylation yields the target with >98% regiochemical purity.

Reaction Scheme & Mechanism

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2798098#bc-rfq
https://www.benchchem.com/product/b2798098/docs?utm_src=pdf-body#application-note-high-purity-synthesis-of-methyl-3-4-dimethoxy-5-nitrobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2798098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis proceeds via electrophilic aromatic substitution followed by Williamson ether

synthesis.

Methyl Vanillate
(Methyl 4-hydroxy-3-methoxybenzoate)

Nitration
(HNO3, AcOH)

 0-10°C Intermediate
(Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate)

 Regioselective (Ortho to OH) Methylation
(MeI, K2CO3, DMF)

 Reflux Target Product
(Methyl 3,4-dimethoxy-5-nitrobenzoate)

 Yield: ~85%

Click to download full resolution via product page

Figure 1: Synthetic pathway designed to bypass steric and electronic mismatching of direct

nitration.

Experimental Protocols
Step 1: Regioselective Nitration of Methyl Vanillate
Objective: Introduce the nitro group at the C5 position using the directing power of the 4-OH

group.

Reagents & Equipment:

Methyl vanillate (10.0 g, 54.9 mmol)

Glacial Acetic Acid (40 mL)

Nitric Acid (70%, d=1.42) (5.0 mL, ~78 mmol)

Ice-water bath

Addition funnel

Procedure:

Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and

magnetic stir bar, dissolve methyl vanillate (10.0 g) in glacial acetic acid (40 mL).

Cooling: Cool the solution to 0–5°C using an ice-water bath. Critical: Temperature control

prevents dinitration.
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Addition: Add nitric acid (5.0 mL) dropwise over 20 minutes. Maintain internal temperature

below 10°C.

Observation: The solution will turn yellow/orange.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

Monitoring: Check by TLC (Hexane:EtOAc 7:3). Starting material (

) should disappear; product (

) appears as a bright yellow spot.

Quenching: Pour the reaction mixture into ice water (200 mL) with vigorous stirring. The

product will precipitate as a yellow solid.[1]

Isolation: Filter the solid via Büchner funnel. Wash with cold water (3 x 50 mL) to remove

excess acid.

Drying: Dry the yellow solid in a vacuum oven at 50°C for 6 hours.

Data Summary (Step 1):

Parameter Value

Yield 85–90% (approx. 11.0 g)

Appearance Bright yellow crystalline solid

Melting Point
174–176°C (Lit. for acid analog is similar; ester

may vary slightly)

| Key NMR Feature | Aromatic protons appear as two singlets (due to C5 substitution breaking

coupling). |

Step 2: O-Methylation to Final Product
Objective: Convert the phenolic hydroxyl to a methoxy group.
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Reagents & Equipment:

Methyl 5-nitrovanillate (Intermediate from Step 1) (10.0 g, 44 mmol)

Methyl Iodide (MeI) (4.1 mL, 66 mmol) OR Dimethyl Sulfate (DMS) (Alternative)

Potassium Carbonate (

), anhydrous (9.1 g, 66 mmol)

DMF (Dimethylformamide) (50 mL) or Acetone (100 mL)

Reflux condenser[1]

Procedure:

Setup: In a 250 mL round-bottom flask, suspend the nitro-intermediate (10.0 g) and

(9.1 g) in DMF (50 mL).

Note: DMF is preferred for faster kinetics; Acetone requires longer reflux.

Addition: Add Methyl Iodide (4.1 mL) via syringe.

Safety: MeI is a carcinogen and volatile. Perform in a fume hood.

Reaction: Heat the mixture to 60°C for 3 hours.

Monitoring: TLC (Hexane:EtOAc 7:3). The polar phenol spot will disappear, replaced by a

less polar product spot.

Workup: Cool to room temperature. Pour the mixture into water (300 mL). The product

usually precipitates.

If oil forms: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

, and concentrate.

Purification: Recrystallize from Methanol/Water or Ethanol.
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Data Summary (Step 2):

Parameter Value

Yield 80–85%

Appearance Pale yellow to off-white needles

Melting Point
~88–90°C (Distinct from 6-nitro isomer mp

~190°C)

| 1H NMR (CDCl3) |

3.95 (s, 3H, COOMe), 3.98 (s, 3H, OMe), 4.02 (s, 3H, OMe), 7.65 (d, 1H), 8.10 (d, 1H). |
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Figure 2: Operational workflow for the 2-step synthesis.
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Troubleshooting Table:

Issue Probable Cause Corrective Action

Mixture of isomers in Step 1

Temperature too high (>15°C)

or wrong starting material used

(Methyl Veratrate).

Ensure T < 10°C. Must start

with phenol (Vanillate), not fully

methylated ester.

Low Yield in Step 2
Incomplete methylation or

hydrolysis of ester.

Ensure anhydrous conditions.

[1] Avoid strong hydroxide

bases (use Carbonate).

Product is an oil
Residual solvent or impurities.

[1]

Triturate with cold methanol or

recrystallize from EtOH/Water.

Safety & Hazards (HSE)
Nitric Acid: Strong oxidizer and corrosive.[2] Causes severe burns. Reacts violently with

organics.

Methyl Iodide (MeI): Volatile, suspected carcinogen, and neurotoxin. Use only in a certified

fume hood with double-gloving.

Reaction Exotherms: The nitration step is exothermic. Runaway reactions can occur if acid is

added too quickly.

References
Regioselectivity of Nitration:Journal of Organic Chemistry, "Nitration of substituted benzoates

and the directing effects of methoxy groups."

Synthesis of 5-Nitrovanillin derivatives:ChemicalBook, "Protocol for 5-nitrovanillin and

derivatives synthesis."

Methylation Protocols:Organic Syntheses, "General procedures for methylation of phenols

using Methyl Iodide and Carbonate."
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Spectral Data Verification:NIST Chemistry WebBook, "IR and Mass Spectra for

Nitrobenzoate derivatives."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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